molecular formula C10H18O6 B3055589 Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate CAS No. 65652-63-3

Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate

Cat. No.: B3055589
CAS No.: 65652-63-3
M. Wt: 234.25 g/mol
InChI Key: LQYMDUFDFJZERL-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate is an organic compound with the molecular formula C10H18O6. It is a diester derived from ethane-1,2-diol and acetic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate can be synthesized through the esterification of ethane-1,2-diol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods: In industrial settings, the production of diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: Diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form ethane-1,2-diol and acetic acid.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ethane-1,2-diol and acetic acid.

    Reduction: Formation of ethane-1,2-diol and acetic acid.

    Substitution: Formation of substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and other derivatives.

    Biology: Employed in biochemical studies to investigate enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Potential use in drug formulation and delivery systems due to its biocompatibility and ability to form stable esters.

    Industry: Utilized in the production of polymers, plasticizers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved by enzymes or chemical reagents, releasing ethane-1,2-diol and acetic acid. These reactions are facilitated by the presence of catalysts or specific enzymes that target ester bonds.

Comparison with Similar Compounds

    Dimethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate: Similar structure but with methyl groups instead of ethyl groups.

    2,2’-(Ethylenedioxy)bis(ethylamine): Contains amine groups instead of ester groups.

    2,2’-(ethane-1,2-diylbis(oxy))diethanamine: Similar backbone but with amine groups.

Uniqueness: Diethyl 2,2’-(ethane-1,2-diylbis(oxy))diacetate is unique due to its specific ester groups, which provide distinct reactivity and applications compared to its analogs. The ethyl groups confer different solubility and reactivity properties compared to methyl or amine groups, making it suitable for specific industrial and research applications.

Properties

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethoxy)ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-3-15-9(11)7-13-5-6-14-8-10(12)16-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYMDUFDFJZERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCOCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172884-76-3
Details Compound: Poly(oxy-1,2-ethanediyl), α-(2-ethoxy-2-oxoethyl)-ω-(2-ethoxy-2-oxoethoxy)-
Record name Poly(oxy-1,2-ethanediyl), α-(2-ethoxy-2-oxoethyl)-ω-(2-ethoxy-2-oxoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172884-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20530930
Record name Diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65652-63-3
Record name Diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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